5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the phenyl group and the tert-butoxycarbonyl protecting group. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a building block for polymers
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an active site that can interact with enzymes or receptors. The phenyl group and pyrazole ring contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amines: These compounds also feature the Boc protecting group and are used in similar synthetic applications.
Phenyl-substituted pyrazoles: These compounds share the pyrazole ring and phenyl group but may lack the Boc protecting group.
Uniqueness
The uniqueness of 5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid lies in its combination of functional groups, which provides versatility in synthetic applications and potential for diverse biological activities .
Biological Activity
5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological evaluations, and relevant case studies that highlight its pharmacological significance.
Structural Characteristics
The compound has the following structural formula and properties:
- Molecular Formula : C15H18N2O4
- SMILES : CC(C)(C)OC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O
- InChIKey : FQSBMRZGNJYKRT-UHFFFAOYSA-N
These structural features suggest potential interactions with biological targets, particularly in the context of medicinal chemistry.
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Pyrazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically:
- Mechanism of Action : Pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds similar to this compound have shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Antibacterial and Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives have demonstrated antibacterial and anti-inflammatory activities:
- Antibacterial Effects : Certain pyrazole compounds have been reported to inhibit bacterial growth through various mechanisms, potentially disrupting bacterial cell wall synthesis or protein synthesis.
- Anti-inflammatory Effects : Pyrazoles can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
Detailed Research Findings
- Anticancer Studies : A study evaluated a series of pyrazole derivatives for anticancer activity. The results showed that modifications to the pyrazole core significantly enhanced potency against various cancer cell lines .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells by activating caspase pathways.
- In Vivo Efficacy : Animal models treated with pyrazole derivatives exhibited reduced tumor growth compared to control groups, supporting their potential as therapeutic agents .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)12-9-11(13(18)19)16-17(12)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSBMRZGNJYKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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